molecular formula C25H25FN2O2 B252607 2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether

2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether

Cat. No.: B252607
M. Wt: 404.5 g/mol
InChI Key: FKDHNPYBEGCTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the diphenylmethyl and fluorophenoxy groups in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-fluorophenol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of poly (ADP-ribose) polymerase, leading to increased DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl 4-fluorophenyl ether is unique due to the presence of the fluorophenoxy group, which can enhance its pharmacological properties. The combination of the diphenylmethyl and fluorophenoxy groups provides a distinct chemical profile that can lead to unique biological activities.

Properties

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(4-fluorophenoxy)ethanone

InChI

InChI=1S/C25H25FN2O2/c26-22-11-13-23(14-12-22)30-19-24(29)27-15-17-28(18-16-27)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,25H,15-19H2

InChI Key

FKDHNPYBEGCTPH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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